3-(3-Fluorophenyl)benzonitrile is an organic compound characterized by its unique molecular structure, which includes a fluorinated phenyl group and a benzonitrile moiety. The compound has gained attention in various fields of chemistry due to its potential applications in pharmaceuticals and materials science. Its molecular formula is with a molecular weight of approximately 201.22 g/mol. The compound is classified under the category of nitriles, which are characterized by the presence of the cyano group (-C≡N) attached to an aromatic ring.
The synthesis of 3-(3-Fluorophenyl)benzonitrile can be achieved through several methods, primarily involving nucleophilic substitution reactions and coupling reactions.
The molecular structure of 3-(3-Fluorophenyl)benzonitrile consists of two aromatic rings connected by a nitrile group. The fluorine atom is positioned on one of the phenyl rings, influencing both the electronic properties and reactivity of the compound.
C1=CC=C(C=C1C#N)C2=CC(=CC=C2F)
3-(3-Fluorophenyl)benzonitrile can undergo various chemical reactions that are typical for nitriles and aromatic compounds:
The mechanism of action for 3-(3-Fluorophenyl)benzonitrile largely depends on its application in biological systems or as a reagent in chemical syntheses:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.: 245126-95-8
CAS No.: 290308-51-9